molecular formula C11H22O3 B1330105 Dipentyl carbonate CAS No. 2050-94-4

Dipentyl carbonate

Cat. No. B1330105
CAS RN: 2050-94-4
M. Wt: 202.29 g/mol
InChI Key: HSNQKJVQUFYBBY-UHFFFAOYSA-N
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Description

Dipentyl carbonate (DPC) is a carbonate ester derived from the reaction of pentanol with carbon dioxide or a carbonate donor. It is a compound of interest in the field of green chemistry due to its potential use as a non-toxic solvent and as an intermediate in the synthesis of various organic compounds. The synthesis of DPC has been explored through transesterification reactions using basic ionic liquids as catalysts, which offer an environmentally friendly alternative to traditional methods .

Synthesis Analysis

The synthesis of DPC can be achieved through transesterification, where dimethyl carbonate (DMC) and 1-pentanol react in the presence of an alkaline ionic liquid catalyst such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). Optimal conditions for this reaction have been identified, with a catalyst dosage of 2.0%, a molar ratio of DMC to 1-pentanol of 1:4, and a reaction time of 4 hours, resulting in a DPC yield of up to 75.81%. Notably, the catalyst [bmIm]OH maintains 94% of its activity even after five cycles of use, indicating its potential for recyclability .

Molecular Structure Analysis

While the specific molecular structure analysis of DPC is not detailed in the provided papers, the general structure consists of two pentyl groups attached to a carbonate central core. The molecular structure of DPC would be similar to other carbonate esters, with the ester functional groups influencing its reactivity and physical properties.

Chemical Reactions Analysis

DPC is synthesized through a transesterification reaction, which is a common method for producing carbonate esters. The reaction involves the exchange of the alkoxy group of an ester compound with the alcohol group of another compound. In the case of DPC, the transesterification involves DMC and 1-pentanol . The reaction is facilitated by the use of a basic ionic liquid catalyst, which can enhance the reaction rate and yield.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Organic Transformation Catalyzed by Ionic Liquids

  • Application Summary : Dipentyl carbonate is used in organic transformation reactions catalyzed by ionic liquids. Organic carbonates, including dipentyl carbonate, are renowned for their low toxicity and high biodegradability, making them green reagents and an appropriate alternative to conventional toxic compounds .
  • Methods of Application : The transformation reactions of organic carbonates mainly include alkylation reactions, carbonylation reactions, and transesterification reactions . Han’s group reported the synthesis of dipentyl carbonate by transesterification of DMC with 1-pentanol using ionic liquid BmimOH as catalyst .
  • Results or Outcomes : During the reaction, methanol was distilled off, which made the reaction to produce dipentyl carbonate continuously .

2. Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences

  • Application Summary : Five-membered cyclic carbonates, which can be obtained from dipentyl carbonate, have several applications in organic synthesis and material elaboration .
  • Methods of Application : Cyclic carbonates are used in several important chemical transformations, such as decarboxylation, hydrogenation, and transesterification reactions .
  • Results or Outcomes : The presence of cyclic carbonates in molecules with high biological potential is also displayed, together with the importance of these compounds in the preparation of materials such as urethanes, polyurethanes, and flame retardants .

3. Synthesis of Polycarbonate Polymers

  • Application Summary : Dipentyl carbonate can be used in the synthesis of polycarbonate polymers. It is both a monomer in combination with bisphenol A in the production of polycarbonate polymers and a product of the decomposition of polycarbonates .
  • Methods of Application : Polycarbonates can be prepared by transesterifying dipentyl carbonate with bisphenol A. Phenol is a co-product. These polycarbonates may be recycled by reversing the process: transesterifying the polycarbonate with phenol to yield dipentyl carbonate and bisphenol A .
  • Results or Outcomes : The use of dipentyl carbonate in the synthesis of polycarbonate polymers has become a widely used raw material for the synthesis of bisphenol-A-polycarbonate in a melt polycondensation process .

4. Transesterification of Dimethyl Carbonate

  • Application Summary : Dipentyl carbonate can be synthesized by the transesterification of dimethyl carbonate (DMC) with 1-pentanol .
  • Methods of Application : The synthesis of dipentyl carbonate is carried out by transesterification of DMC with 1-pentanol using ionic liquid BmimOH as a catalyst . During the reaction, methanol is distilled off, which allows the reaction to produce dipentyl carbonate continuously .
  • Results or Outcomes : The transesterification of DMC with 1-pentanol results in the continuous production of dipentyl carbonate .

5. Synthesis of Diphenyl Carbonate

  • Application Summary : Dipentyl carbonate can be used in the synthesis of diphenyl carbonate, which is an organic compound with the formula (C6H5O)2CO .
  • Methods of Application : Diphenyl carbonate can be synthesized by transesterification of dimethyl carbonate with phenol . The kinetics and thermodynamics of this reaction are not favorable. For example, at higher temperatures, dimethyl carbonate undesirably methylates phenol to give anisole .
  • Results or Outcomes : Despite this, diphenyl carbonate made from non-phosgene sources has become a widely used raw material for the synthesis of bisphenol-A-polycarbonate in a melt polycondensation process .

6. Industrial Production

  • Application Summary : Dipentyl carbonate is used in industrial production due to its properties and potential applications .
  • Methods of Application : The specific methods of application in industrial production can vary depending on the product being manufactured .
  • Results or Outcomes : The outcomes can also vary, but the use of dipentyl carbonate can often result in products with desirable properties .

Safety And Hazards

Dipentyl carbonate is classified under the GHS07 hazard class. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dipentyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNQKJVQUFYBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278527
Record name Diamyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentyl carbonate

CAS RN

2050-94-4
Record name Dipentyl carbonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamyl carbonate
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Record name Diamyl carbonate
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Record name Diamyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Han, M Luo, X Zhou, Z He… - Industrial & engineering …, 2012 - ACS Publications
The catalytic synthesis from transesterification of dimethyl carbonate (DMC) and 1-pentanol (1-PeOH) over alkaline ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), as …
Number of citations: 44 pubs.acs.org
MC Davis, PW Fedick, DV Lupton, GS Ostrom… - RSC …, 2019 - pubs.rsc.org
… Thus, the quantification of the dipentyl carbonate isomers by GC/MS would require extensive method development and/or specialized columns. The dipentyl carbonate would not …
Number of citations: 4 pubs.rsc.org
B Wang, EHM Elageed, G Gao - Chemistry Beyond Chlorine, 2016 - Springer
… Han’s group reported the synthesis of dipentyl carbonate by transesterification of DMC with … to produce dipentyl carbonate continuously. Under 110 C, dipentyl carbonate was obtained …
Number of citations: 2 link.springer.com
F Ouyang, ZZ Wang, Y Zhou, Z Cheng, ZH Lu… - Applied Catalysis A …, 2015 - Elsevier
… At present, there are already several literatures on the synthesis of long-chain alkyl carbonate (such as diethyl carbonate, dipropyl carbonate, dibutyl carbonate, dipentyl carbonate, and …
Number of citations: 23 www.sciencedirect.com
L Zheng, G Yang, X Hu, Z Zhang - Journal of Environmental Chemical …, 2021 - Elsevier
The capture and conversion of carbon dioxide (CO 2 ) into useful and valuable chemicals are receiving more and more research interesting. Herein, we designed a new and efficient …
Number of citations: 11 www.sciencedirect.com
WA Hoffman III - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. To 50-mL of anhydrous THF in a 250-mL Parr bottle equipped with magnetic stirrer and pressure closure were added 5.0 g (38.5 mmol) of 2-ethylhexyl alcohol, 5.6 g (21.4 …
Number of citations: 64 pubs.acs.org
MS Sibiya - 2008 - search.proquest.com
Dialkyl carbonates are important industrial compounds that have a low toxicity and are readily biodegrade, also replacing some highly toxic and corrosive reagents in organic chemistry. …
Number of citations: 6 search.proquest.com
M Selva, A Perosa, S Guidi… - Beilstein journal of …, 2016 - beilstein-journals.org
… An acyclic organic carbonate that has recently received attention from the synthetic lubricant market is dipentyl carbonate (DPC). An environmentally friendly process for its synthesis …
Number of citations: 36 www.beilstein-journals.org
P Ball, H Füllmann, W Heitz - … Chemie International Edition in …, 1980 - Wiley Online Library
The title reaction—so convincing on paper—succeeds only in the presence of the right catalysts. Combinations of a weak Lewis acid and a Lewis base, eg diisobutylaluminum hydride/…
Number of citations: 97 onlinelibrary.wiley.com
W Deng, J Yao, L Shi, W Wei, F Chen, G Xu - Chemical Engineering …, 2022 - Elsevier
In catalytic chemistry, exploiting catalysts with superior activity and practicability is the ultimate goal. Herein, we found a brand-new organocatalyst 1-ethyl-3-methylimidazolium pyrrole ([…
Number of citations: 18 www.sciencedirect.com

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